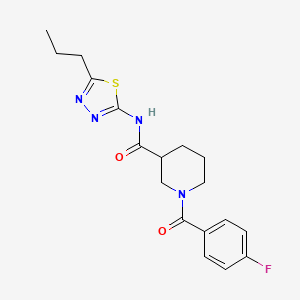
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPP belongs to the class of pyrazole compounds and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves its binding to the CB2 receptor, which leads to the activation of various signaling pathways. The activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects, making 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide a potential therapeutic agent for various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In addition to its activation of CB2 receptors, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been associated with various physiological effects, including analgesia and anti-inflammatory effects.
実験室実験の利点と制限
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for the specific activation of this receptor without affecting other receptors. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide also has a long half-life, which allows for prolonged activation of the CB2 receptor. However, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of therapeutics for inflammatory and autoimmune diseases. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, which could be beneficial in the treatment of these diseases. Additionally, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide could be used as a tool to study the role of CB2 receptors in various physiological processes, including inflammation, pain, and immune response. Further research is needed to fully understand the potential applications of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research.
合成法
The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
科学的研究の応用
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have potential applications in scientific research. One of the primary uses of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is as a selective agonist for the cannabinoid receptor CB2. CB2 receptors are primarily found in immune cells and have been implicated in various physiological processes, including inflammation and immune response. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to activate CB2 receptors without affecting CB1 receptors, which are primarily found in the central nervous system and are associated with the psychoactive effects of cannabis.
特性
IUPAC Name |
2-methyl-N-(2-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-12(16)11-7-8-13-15(11)2/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSKHUBFDVAOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B5440649.png)
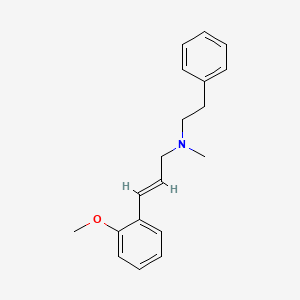
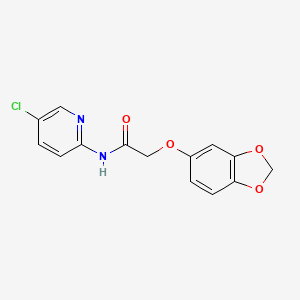
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)
![[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5440699.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)
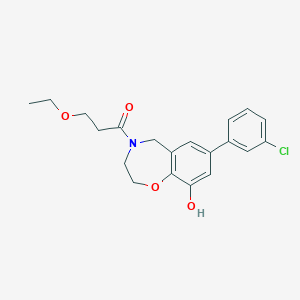
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5440719.png)
![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)
![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)
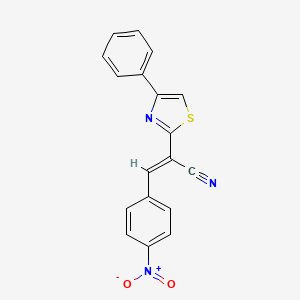
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5440751.png)
